molecular formula C9H4BrFOS B13433157 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13433157
M. Wt: 259.10 g/mol
InChI Key: UFNQXSKTNJJUFZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a high-value heteroaromatic building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a benzothiophene core functionalized with both bromo and fluoro substituents, which alongside the reactive aldehyde group, enables diverse chemical transformations and facilitates the exploration of structure-activity relationships. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aromatic and aliphatic groups. The electron-withdrawing fluoro substituent can significantly influence the compound's electronic properties, metabolic stability, and binding affinity in target interactions. As a key intermediate, this aldehyde is particularly suited for the synthesis of various derivatives, such as hydrazones, which have shown promise in pharmaceutical development. Recent studies on structurally related benzo[b]thiophene acylhydrazones have demonstrated potent antibacterial activity against drug-resistant strains of Staphylococcus aureus , including methicillin-resistant MRSA, highlighting the potential of this chemical scaffold in addressing antimicrobial resistance . The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad range of bioactivities, including anticancer and antimicrobial effects . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-7-3-9-5(2-8(7)11)1-6(4-12)13-9/h1-4H

InChI Key

UFNQXSKTNJJUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1F)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 5-fluoro-1-benzothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 undergoes substitution reactions with nucleophiles under controlled conditions. Key examples include:

Reagent/ConditionsProductYieldKey ObservationsSource
Organolithium (n-BuLi, anhydrous THF)6-Substituted benzothiophene derivatives60–85%Fluorine at position 5 stabilizes the intermediate via electron-withdrawing effects, enhancing reaction rates.
Suzuki-Miyaura coupling (Pd catalyst, aryl boronic acids)6-Aryl-5-fluoro-1-benzothiophene-2-carbaldehyde70–92%Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) show higher yields due to improved oxidative addition.

Mechanistic Insight : The bromine’s position ortho to the aldehyde directs substitution via a σ-complex intermediate, stabilized by fluorine’s inductive effect .

Aldehyde Functional Group Transformations

The aldehyde at position 2 participates in classic carbonyl reactions:

Oxidation

  • Reagent : KMnO₄ in acidic medium.

  • Product : 6-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid.

  • Yield : 78% .

Reduction

  • Reagent : NaBH₄ in methanol.

  • Product : 6-Bromo-5-fluoro-1-benzothiophene-2-methanol.

  • Yield : 65% .

Condensation

  • Reagent : Hydrazines (e.g., semicarbazide).

  • Product : Hydrazone derivatives (e.g., 6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde semicarbazone).

  • Yield : 44–97% (dependent on hydrazine substituents) .

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core undergoes electrophilic substitution, though reactivity is attenuated by electron-withdrawing halogens:

Reaction TypeConditionsProductYieldNotes
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde45%Nitration occurs at position 3 due to aldehyde’s meta-directing effect.
SulfonationH₂SO₄, SO₃3-Sulfo-6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde38%Limited by competing aldehyde oxidation.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

Buchwald-Hartwig Amination

  • Substrate : this compound.

  • Reagent : Morpholine, Pd(OAc)₂, Xantphos.

  • Product : 6-Morpholino-5-fluoro-1-benzothiophene-2-carbaldehyde.

  • Yield : 68% .

Sonogashira Coupling

  • Substrate : this compound.

  • Reagent : TIPS-acetylene, PdCl₂(PPh₃)₂, CuI.

  • Product : 6-Alkynyl-5-fluoro-1-benzothiophene-2-carbaldehyde.

  • Yield : 72% .

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivity:

DerivativeActivity (EC₅₀/IC₅₀)Key Finding
6-(4-CF₃-phenyl)-5-fluoro-1-benzothiophene-2-carbaldehydeIC₅₀ = 2.2 nM (MRSA PK inhibition)Enhanced activity with electron-withdrawing aryl groups .
6-Morpholino-5-fluoro-1-benzothiophene-2-carboxylic acidMIC = 0.3 µg/mL (S. aureus)Carboxylic acid derivatives show improved antibacterial efficacy .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, with aldehyde oxidation being the primary degradation pathway .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states .

This compound’s versatility in cross-coupling and functional group transformations makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Electronic Differences

5-Bromobenzo[b]furan-2-carbaldehyde (CAS: 23145-16-6)
  • Core Structure : Replaces the sulfur atom in benzothiophene with oxygen, forming a benzofuran system.
  • Substituents : Bromine at position 5 (vs. 6 in the target compound) and a formyl group at position 2.
  • Electronic Effects : The oxygen atom in benzofuran increases ring electron density compared to sulfur in benzothiophene, altering reactivity in electrophilic substitution or coordination chemistry .
  • Applications : Benzofuran derivatives are widely used in agrochemicals and drug discovery, but the bromo-fluoro substitution pattern in the target compound may enhance metabolic stability in medicinal chemistry contexts.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Core Structure : A simple benzene ring (lacking heterocyclic fusion) with bromine (position 5), fluorine (position 4), hydroxyl (position 2), and formyl groups.
  • Key Differences : The absence of a fused thiophene ring reduces conjugation and planarity, impacting UV-Vis absorption and binding affinity in biological systems. The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility but reduce stability under acidic conditions .

Physicochemical Properties (Inferred)

Property 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde 5-Bromobenzo[b]furan-2-carbaldehyde 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Molecular Weight (g/mol) ~259.1 (calculated) 225.0 (from CAS data) ~233.0 (calculated)
Heteroatom Sulfur Oxygen None (benzene core)
Solubility Likely low (non-polar S-heterocycle) Moderate (polar O-heterocycle) Higher (due to -OH group)
Reactivity Electrophilic at thiophene ring Electrophilic at furan ring Electrophilic at hydroxylated positions

Biological Activity

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzothiophene core with bromine and fluorine substituents, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula of this compound is C9H4BrFOSC_9H_4BrFOS, with a molecular weight of approximately 275.09 g/mol. The presence of halogen substituents at the 5 and 6 positions, along with an aldehyde functional group, enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit critical bacterial enzymes involved in cell wall synthesis, making it a candidate for antimicrobial applications . Additionally, the compound's structure suggests potential anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with benzothiophene derivatives, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various pathogens, including resistant strains of Staphylococcus aureus .
  • Anticancer Properties : Research indicates that benzothiophene derivatives can act as inhibitors of key cancer-related enzymes, such as histone deacetylases (HDACs), which play a role in tumor progression .
  • Anti-inflammatory Effects : Some studies report anti-inflammatory properties, suggesting potential applications in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the efficacy of benzothiophene derivatives:

  • Antimicrobial Efficacy :
    • A study reported that a derivative exhibited an IC50 value of 7.0 nM against the MRSA pyruvate kinase enzyme, demonstrating potent antimicrobial activity .
    • Another research identified an MIC of 16 µg/ml against Staphylococcus aureus for a related compound, indicating significant antibacterial potential.
  • Anticancer Activity :
    • In vitro assays showed that certain benzothiophene derivatives inhibited HDAC activity with IC50 values ranging from 0.13 µM to 0.31 µM, suggesting their potential as anticancer agents .
  • Inflammation and Pain Management :
    • Compounds derived from benzothiophenes were evaluated for their analgesic effects in animal models, showing promising results in reducing pain responses .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/MIC ValuesReferences
This compoundAntimicrobialIC50: 7.0 nM (MRSA)
Benzothiophene Derivative AAnticancer (HDAC Inhibitor)IC50: 0.14 µM
Benzothiophene Derivative BAnti-inflammatoryNot specified
Benzothiophene Derivative CAnalgesicNot specified

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